2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazole ring, a piperazine ring, and a benzothieno[2,3-d]pyrimidine core, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with the benzothieno[2,3-d]pyrimidine core. Common reagents and catalysts used in these reactions include:
Pyrazole Formation: Condensation of hydrazine with diketones or β-ketoesters.
Piperazine Formation: Alkylation of ethylenediamine with ethyl halides.
Coupling Reactions: Use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen atoms, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors to alter signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H28N6S |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H28N6S/c1-4-25-9-11-26(12-10-25)19-18-16-7-5-6-8-17(16)28-20(18)23-21(22-19)27-15(3)13-14(2)24-27/h13H,4-12H2,1-3H3 |
InChI Key |
UJPVRVXBEJKYSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC(=N2)N5C(=CC(=N5)C)C |
Origin of Product |
United States |
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